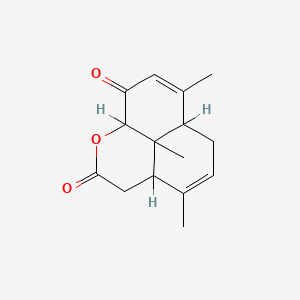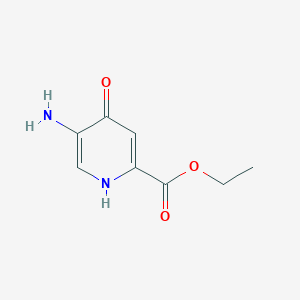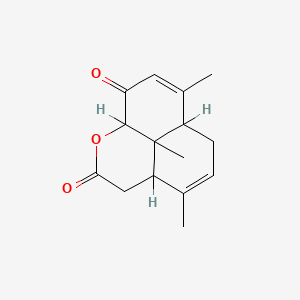
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the first position, a methoxy group at the sixth position, and a 3-methoxyphenyl group at the second position of the naphthalene ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-2-(3-methoxyphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 6-methoxy-2-(3-methoxyphenyl)naphthalene.
-
Oxidation Reactions: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling Reactions: : The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis.
-
Biology: : The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for modifications that can enhance biological activity and selectivity.
-
Medicine: : Research into potential therapeutic applications includes the synthesis of novel compounds with anti-inflammatory, anticancer, or antimicrobial properties. The compound’s derivatives may exhibit improved pharmacological profiles.
-
Industry: : It is used in the production of specialty chemicals, dyes, and materials with specific properties. Its role as an intermediate in the synthesis of high-value products makes it important in industrial applications.
Wirkmechanismus
The mechanism by which 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene exerts its effects depends on the specific reactions and applications. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methoxy groups can participate in hydrogen bonding or electronic interactions, influencing the compound’s reactivity and stability.
Molecular targets and pathways involved in biological applications may include enzymes, receptors, or other biomolecules. The compound’s structure allows for interactions with specific molecular targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene include other brominated naphthalenes and methoxy-substituted naphthalenes. For example:
-
1-Bromo-2-methoxynaphthalene: : This compound has a bromine atom at the first position and a methoxy group at the second position of the naphthalene ring. It is used as a synthetic intermediate in organic chemistry.
-
2-Bromo-6-methoxynaphthalene: : This compound has a bromine atom at the second position and a methoxy group at the sixth position of the naphthalene ring. It is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and methoxy groups allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
924658-06-0 |
|---|---|
Molekularformel |
C18H15BrO2 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
1-bromo-6-methoxy-2-(3-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C18H15BrO2/c1-20-14-5-3-4-12(10-14)16-8-6-13-11-15(21-2)7-9-17(13)18(16)19/h3-11H,1-2H3 |
InChI-Schlüssel |
XOOVAPYVBAKXGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=CC=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
